molecular formula C12H23NO2 B13062375 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one

Cat. No.: B13062375
M. Wt: 213.32 g/mol
InChI Key: FSCCYLMRWUWREY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is an organic compound with the molecular formula C12H23NO2. It is a specialized chemical used primarily in research settings. The compound is characterized by its unique structure, which includes a morpholine ring and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one typically involves the reaction of 2,2-dimethylpentan-3-one with 5-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the morpholine ring can interact with various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)butan-3-one
  • 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)hexan-3-one
  • 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)heptan-3-one

Uniqueness

2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is unique due to its specific combination of a morpholine ring and a ketone functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2,2-dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one

InChI

InChI=1S/C12H23NO2/c1-8-6-15-7-10(13-8)9(2)11(14)12(3,4)5/h8-10,13H,6-7H2,1-5H3

InChI Key

FSCCYLMRWUWREY-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C(C)C(=O)C(C)(C)C

Origin of Product

United States

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